An In-depth Technical Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
An In-depth Technical Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a specialized dipeptide derivative crucial in modern peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its structure incorporates a pseudoproline (Ψ(Me,Me)Pro) moiety, which is a temporary modification of a threonine residue. This modification introduces a "kink" in the peptide backbone, mimicking the conformational effect of proline.[2] The primary application of this building block is to disrupt the formation of secondary structures, such as β-sheets, during peptide synthesis. This disruption mitigates peptide aggregation and improves solubility, thereby enhancing coupling efficiency and overall yield, especially in the synthesis of long, complex, or aggregation-prone peptides.[3][4] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[5]
Core Chemical Properties
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a white to off-white powder.[5][6] It is a key building block for researchers aiming to innovate in peptide therapeutics, offering potential for improved efficacy and reduced side effects in peptide-based drugs.[6]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [5][7] |
| Molecular Weight | 438.47 g/mol | [5] |
| Appearance | White to off-white powder | [5][6] |
| Purity (by HPLC) | ≥97.0% to ≥99% | [5][6] |
| Optical Rotation | [α]²⁵/D: -34.5 to -27.5° (c=1 in methanol) | [5] |
| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | - |
| Storage Conditions | 2-8°C or ≤ -4°C for long-term storage | [5][6][7] |
Experimental Protocols
While a detailed, publicly available, step-by-step synthesis protocol for this specific dipeptide is not readily found, the general principles for the synthesis of pseudoproline dipeptides were established by Mutter and colleagues.[2][8] The following are generalized experimental protocols relevant to the synthesis, purification, and characterization of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH.
General Synthesis of Fmoc-Pseudoproline Dipeptides
The synthesis of Fmoc-pseudoproline dipeptides generally involves two main steps: the formation of the Fmoc-protected dipeptide (e.g., Fmoc-Gly-Thr-OH) followed by the cyclization to form the oxazolidine ring.
-
Fmoc-Dipeptide Formation :
-
Fmoc-glycine is activated using a suitable coupling reagent (e.g., DCC/HOBt, HBTU).
-
The activated Fmoc-glycine is then coupled to the amino group of L-threonine in a suitable solvent system.
-
The reaction progress is monitored by an appropriate method (e.g., TLC, HPLC).
-
Upon completion, the product is worked up and purified, typically by crystallization or chromatography.
-
-
Oxazolidine Ring Formation :
-
The purified Fmoc-Gly-Thr-OH dipeptide is suspended in a dry, inert solvent (e.g., THF).
-
An acid catalyst (e.g., pyridinium p-toluenesulfonate) and a ketone (in this case, 2,2-dimethoxypropane, which serves as an acetone equivalent) are added.
-
The mixture is heated to reflux, often with a Dean-Stark trap or molecular sieves to remove the water and methanol byproducts, driving the reaction to completion.
-
The reaction is monitored for the disappearance of the starting material.
-
After completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the final product is typically achieved by reversed-phase HPLC (RP-HPLC).
-
System : A preparative HPLC system equipped with a UV detector.
-
Stationary Phase : A C18-modified silica column is standard for peptide and peptide derivative purification.[1]
-
Mobile Phase : A gradient system of:
-
Gradient : A linear gradient from a low to a high percentage of Solvent B is used to elute the compound. The specific gradient profile needs to be optimized for the best separation.
-
Detection : The elution is monitored at a wavelength suitable for the Fmoc group, typically around 265 nm or 301 nm.[9]
-
Post-Purification : Fractions containing the pure product are pooled, and the solvent is removed by lyophilization to yield the final product as a powder.[1]
Characterization Methods
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. It is important to note that pseudoproline-containing peptides can sometimes show higher-than-expected molecular weights in mass spectrometry, which may be due to ion entanglement or stabilization effects.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra would show characteristic peaks for the Fmoc group, the glycine residue, the threonine-derived oxazolidine ring, and the methyl groups of the pseudoproline moiety.
Visualization of Experimental Workflows
Synthesis Workflow
Caption: General workflow for the synthesis of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH.
Purification and Analysis Workflow
Caption: Standard workflow for the purification and analysis of the synthesized dipeptide.
Applications in Peptide Synthesis
The primary role of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is as a strategic building block in SPPS to overcome the synthetic challenges posed by "difficult" sequences.
-
Preventing Aggregation : By introducing a kink, it disrupts inter-chain hydrogen bonding that leads to aggregation and poor solvation of the growing peptide on the solid support.[2]
-
Improving Yields : Enhanced solvation and accessibility of the N-terminus lead to more efficient coupling reactions and higher yields of the desired full-length peptide.[4]
-
Enabling Synthesis of Long Peptides : It is particularly effective when spaced at intervals of 5-6 residues in long peptide sequences that lack proline.[2][4]
-
Facilitating Cyclization : The conformational bend induced by the pseudoproline can pre-organize a linear peptide into a conformation that is favorable for cyclization.[2]
-
Drug Development : Its use is integral to the development of peptide-based therapeutics, where it can enhance the stability and bioavailability of the final peptide drug candidate.[6]
Conclusion
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a powerful and indispensable tool in the field of peptide synthesis. Its ability to act as a temporary "proline mimic" provides an effective solution to the pervasive problem of peptide aggregation during SPPS. For researchers and drug development professionals, the strategic incorporation of this and other pseudoproline dipeptides can be the key to successfully synthesizing challenging peptides, ultimately accelerating the development of novel peptide-based therapeutics and research tools.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 5. Fmoc-Gly-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
